Ethyl 2,3,3-trifluorobutanoate
Overview
Description
Ethyl 2,3,3-trifluorobutanoate, also known as 2,3,3-trifluorobutyric acid ethyl ester, is a fluorinated organic compound with the molecular formula C6H9F3O2. It is a colorless liquid with a molecular weight of 170.13 g/mol. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,3,3-trifluorobutanoate can be synthesized through several methods. One common method involves the reaction of 2,3,3-trifluorobutyric acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3,3-trifluorobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
Oxidation: 2,3,3-trifluorobutyric acid.
Reduction: 2,3,3-trifluorobutanol.
Substitution: Various substituted ethyl esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,3,3-trifluorobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2,3,3-trifluorobutanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group in the compound imparts unique electronic properties, making it a valuable intermediate in various chemical reactions. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,4,4-trifluorobutyrate: Another fluorinated ester with similar properties but different structural arrangement.
Ethyl 2,2,2-trifluoroacetate: A related compound with a trifluoromethyl group attached to the alpha carbon.
Uniqueness
Ethyl 2,3,3-trifluorobutanoate is unique due to the position of the trifluoromethyl group, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the physical and chemical properties compared to other similar compounds .
Biological Activity
Ethyl 2,3,3-trifluorobutanoate is a fluorinated organic compound that has garnered attention for its potential biological activities. The presence of trifluoromethyl groups in organic molecules often enhances their biological properties, making them valuable in medicinal chemistry and related fields. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
This compound is characterized by its molecular formula and a molecular weight of approximately 168.11 g/mol. The compound features a trifluoromethyl group at the 2-position and an ethyl ester functional group. The synthesis of this compound can be achieved through various methods, including the reaction of ethyl acetoacetate with trifluoroacetic anhydride or through nucleophilic substitution reactions involving trifluoroacetate derivatives.
The biological activity of this compound can be attributed to several mechanisms:
- Lipophilicity : The introduction of fluorine atoms increases the lipophilicity of the compound, potentially enhancing its ability to penetrate biological membranes and interact with cellular targets.
- Electrophilic Nature : The trifluoromethyl group can act as an electrophile in various biochemical reactions, facilitating interactions with nucleophilic sites in proteins or nucleic acids.
- Stability : Fluorinated compounds often exhibit increased metabolic stability compared to their non-fluorinated counterparts, which can prolong their biological effects.
Case Studies and Research Findings
Research has indicated that compounds similar to this compound exhibit significant biological activities:
- Antimicrobial Activity : A study demonstrated that fluorinated esters possess antimicrobial properties against various bacterial strains due to their ability to disrupt cellular membranes and inhibit enzyme functions .
- Anti-inflammatory Effects : Compounds with trifluoromethyl groups have been shown to modulate inflammatory pathways effectively. For instance, certain fluorinated esters demonstrated reduced production of pro-inflammatory cytokines in vitro .
- Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic pathways. Research indicates that fluorinated compounds can act as inhibitors for enzymes like acetylcholinesterase and cyclooxygenase .
Data Table: Biological Activities of Similar Compounds
Properties
IUPAC Name |
ethyl 2,3,3-trifluorobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c1-3-11-5(10)4(7)6(2,8)9/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRLDUUHECJDES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746367 | |
Record name | Ethyl 2,3,3-trifluorobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219589-17-9 | |
Record name | Ethyl 2,3,3-trifluorobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1219589-17-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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